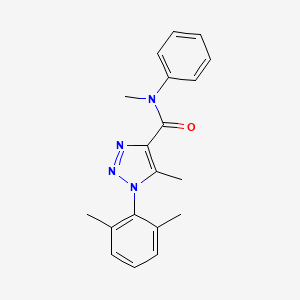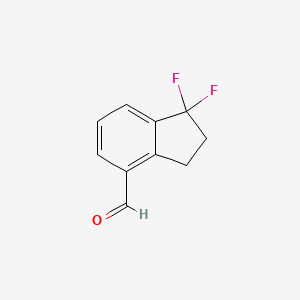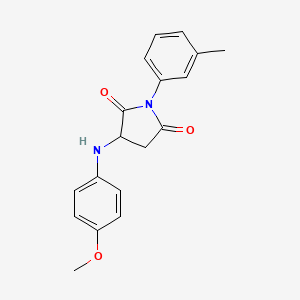
3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrrolidine-2,5-dione, also known as Crizotinib Impurity 18, is a chemical compound with the molecular formula C4H5NO2 . It’s used in drug research and development .
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione consists of 4 carbon atoms, 5 hydrogen atoms, and 2 oxygen atoms . The exact structure can be determined using various analytical techniques such as NMR and IR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione, such as its melting point, boiling point, and solubility, are not specified in the search results. These properties can be determined through laboratory testing .Scientific Research Applications
Synthesis Techniques
Acylation of Pyrrolidine-2,4-diones : A method involves the synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones, showcasing a protocol that might be relevant to modifying or synthesizing compounds like 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione. This process includes acylation at C-3 using acid chlorides of various acids in the presence of Lewis acids, suggesting a pathway for functionalizing similar compounds (Jones et al., 1990).
Potential Applications
Bioactivity and Synthesis of Novel Derivatives : Research on pyrrolidine-2,4-dione derivatives often explores their bioactivity, such as antimicrobial properties or as inhibitors for specific biochemical pathways. For instance, studies on substituted 4-acylpyrrolin-2-ones have investigated their interaction with primary amines and assessed the antimicrobial activity of the resulting compounds, indicating the potential of derivatives like 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione for producing bioactive molecules (Gein et al., 2009).
Herbicidal and Fungicidal Activities : Another avenue of research involves evaluating the herbicidal and fungicidal activities of pyrrolidine-2,4-dione derivatives. Novel compounds synthesized from this class have shown promising results in controlling agricultural pests and diseases, which could imply the utility of 3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione in developing new agrochemicals (Zhu et al., 2005).
properties
IUPAC Name |
3-(4-methoxyanilino)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-3-5-14(10-12)20-17(21)11-16(18(20)22)19-13-6-8-15(23-2)9-7-13/h3-10,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFLVAOUNFAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

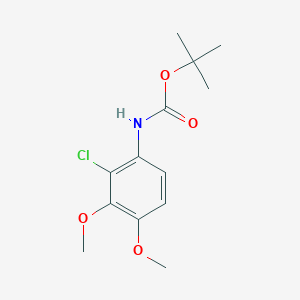
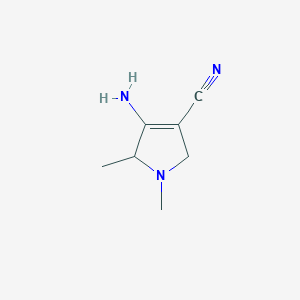
![Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B2891030.png)

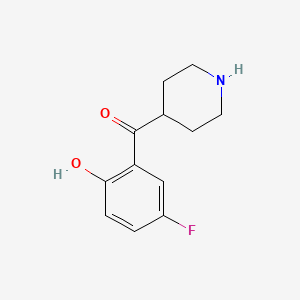
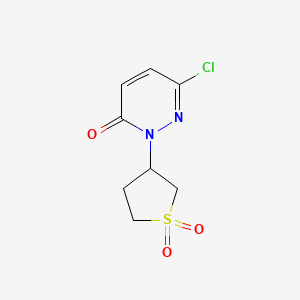
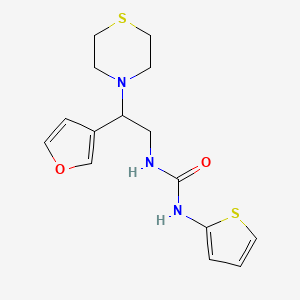

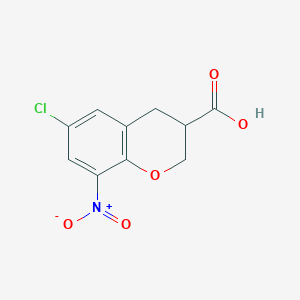
![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891047.png)
